molecular formula C8H5F3N2S B1301047 2-Amino-6-(trifluoromethyl)benzothiazole CAS No. 777-12-8

2-Amino-6-(trifluoromethyl)benzothiazole

Cat. No. B1301047
CAS RN: 777-12-8
M. Wt: 218.2 g/mol
InChI Key: WEDYEBJLWMPPOK-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzothiazole is a compound that belongs to the benzothiazole family, characterized by the presence of a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The trifluoromethyl group attached to the benzothiazole ring is a strong electron-withdrawing group that can influence the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported through various methods. For instance, the synthesis of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles has been achieved by modifications to the Jacobsen cyclization of precursor thiobenzanilides . Another method involves the cyclization of phenylthiourea derivatives to produce chlorinated and fluorinated benzothiazoles . Additionally, the synthesis of 2-trifluoromethyl benzothiazoles has been developed through the condensation of amino(thio)phenols with in situ generated trifluoroacetonitrile, suggesting a potential pathway for the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole .

Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by the presence of a benzene ring fused to a thiazole ring. The trifluoromethyl group in the 6-position of the benzothiazole ring is a significant substituent that can affect the electronic distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including oxidation and condensation. For example, the metabolism of 2-(4-aminophenyl)benzothiazoles involves hydroxylation, which is a key step in their mode of action against cancer cell lines . The synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives involves a series of reactions including amination, cyclization, and click chemistry, indicating the versatility of benzothiazoles in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles are influenced by their substituents. The introduction of a trifluoromethyl group can increase the lipophilicity of the molecule, which may affect its biological activity and distribution. The presence of the amino group can facilitate the formation of hydrogen bonds, potentially affecting the solubility and pharmacokinetic properties of the compound . The fluorinated benzothiazoles have shown potent cytotoxic activity in vitro against certain human cancer cell lines, indicating that their physical and chemical properties contribute to their biological activity .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including 2-Amino-6-(trifluoromethyl)benzothiazole, have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and found them to be effective against steel corrosion in a hydrochloric acid solution. These inhibitors showed higher efficiency and stability compared to other members of the benzothiazole family and can adsorb onto surfaces both physically and chemically (Hu et al., 2016).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties. Delmas et al. (2002) examined various benzothiazole compounds for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. They found that the antiprotozoal properties greatly depended on the chemical structure of the benzothiazoles (Delmas et al., 2002).

Anticonvulsant Properties

2-Amino-6-trifluoromethoxy benzothiazole has been explored for its anticonvulsant properties. Mizoule et al. (1985) reported that this compound prevented convulsions induced in rodents by various stimuli. This spectrum of anticonvulsant activity closely resembles that of dicarboxylic amino acid antagonists, suggesting its potential use in neurological disorders (Mizoule et al., 1985).

Antitumor Properties

The benzothiazole derivative 2-(4-Aminophenyl)benzothiazole has shown potential as an antitumor agent. Kashiyama et al. (1999) studied its metabolic formation and biological properties, finding it to be a potent agent with selective growth inhibitory properties against human cancer cell lines. The study emphasized the importance of metabolic oxidation in its mode of action (Kashiyama et al., 1999).

Neuroprotective Agents

Benzothiazole derivatives have been synthesized as neuroprotective agents. Anzini et al. (2010) created a series of compounds structurally related to riluzole, a neuroprotective drug, and found that some of them significantly attenuated neuronal injury in in vitro models of ischemia/reperfusion injury, showing potential for use in brain diseases (Anzini et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H300, H315, H319, and H335 .

properties

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDYEBJLWMPPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371044
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)benzothiazole

CAS RN

777-12-8
Record name 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Fleau, A Padilla, J Miguel-Siles… - Journal of Medicinal …, 2019 - ACS Publications
Acylaminobenzothiazole hits were identified as potential inhibitors of Trypanosoma cruzi replication, a parasite responsible for Chagas disease. We selected compound 1 for lead …
Number of citations: 17 pubs.acs.org
A Kamal, A Mallareddy, MJ Ramaiah… - European journal of …, 2012 - Elsevier
… described for compound 11a by employing (Z)-2-(2-methoxy-5-(3,4,5-trimethoxystyryl)phenoxy)acetic acid (10) (374ámg, 1.0ámmol), and 2-amino-6-trifluoromethyl benzothiazole (…
Number of citations: 45 www.sciencedirect.com
A Sankaranarayanan, G Raman, C Busch… - Molecular …, 2009 - ASPET
Small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated K + channels are critically involved in modulating calcium-signaling cascades and …
Number of citations: 238 molpharm.aspetjournals.org
A Sankaranarayanan, G Raman, C Busch… - Molecular …, 2009 - ncbi.nlm.nih.gov
Small-conductance (KCa2. 1-2.3) and intermediate-conductance (KCa3. 1) calcium-activated K+ channels are critically involved in modulating calcium-signaling cascades and …
Number of citations: 6 www.ncbi.nlm.nih.gov
JC Berrones‐Reyes, BM Muñoz‐Flores… - European Journal of …, 2022 - Wiley Online Library
Aluminium is the most abundant metal in the earth crust and so far, there is no evidence on an important role in the human body. However, the relation of aluminium exposure on human …
Z Liang - 2023 - theses.lib.polyu.edu.hk
The increasing antimicrobial resistance has become a global concern as a threat to human health and a burden to the healthcare system. To deal with this problem, a logical solution is …
Number of citations: 0 theses.lib.polyu.edu.hk
M Takenaka, M Kodama, T Murayama… - Molecular …, 2023 - ASPET
Type 2 ryanodine receptor (RyR2) is a Ca 2+ release channel on the endoplasmic (ER)/sarcoplasmic reticulum that plays a central role in the excitation-contraction coupling in the heart…
Number of citations: 0 molpharm.aspetjournals.org
PS Kumar, S Ciattini, C Laura, KP Elango - Journal of Molecular Liquids, 2020 - Elsevier
A new simple Schiff base based chemoreceptor (R) has been designed, synthesized and characterized using 1 H and 13 C NMR, mass and single crystal XRD techniques. R acts as an …
Number of citations: 18 www.sciencedirect.com
M Takenaka, M Kodama, T Murayama… - bioRxiv, 2023 - biorxiv.org
Type 2 ryanodine receptor (RyR2) is a Ca2+ release channel on the endoplasmic/sarcoplasmic reticulum (ER/SR) that plays a central role in the excitation-contraction coupling in the …
Number of citations: 1 www.biorxiv.org
M Matsui, Y Marui, M Kushida, K Funabiki… - Dyes and …, 1998 - Elsevier
The perfluorobutyl derivative showed a large second-order nonlinear optical coefficient (d 33 ) and improved relaxation behavior in a series of 6-substituted benzothiazolylazo nonlinear …
Number of citations: 23 www.sciencedirect.com

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